molecular formula C22H18N4O B5222760 4-[(4-methyl-1-phthalazinyl)amino]-N-phenylbenzamide

4-[(4-methyl-1-phthalazinyl)amino]-N-phenylbenzamide

Numéro de catalogue B5222760
Poids moléculaire: 354.4 g/mol
Clé InChI: TWCLTRZYFVPTER-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-[(4-methyl-1-phthalazinyl)amino]-N-phenylbenzamide, also known as MPAP, is a synthetic compound that has been extensively studied for its potential therapeutic applications. MPAP is a selective activator of trace amine-associated receptor 1 (TAAR1), a G protein-coupled receptor that is expressed in the central nervous system and plays a role in modulating neurotransmitter systems.

Mécanisme D'action

4-[(4-methyl-1-phthalazinyl)amino]-N-phenylbenzamide is a selective activator of TAAR1, which is expressed in various regions of the brain, including the prefrontal cortex, striatum, and hippocampus. TAAR1 activation by 4-[(4-methyl-1-phthalazinyl)amino]-N-phenylbenzamide leads to the modulation of dopamine and serotonin neurotransmission, which are involved in the regulation of mood, cognition, and reward. 4-[(4-methyl-1-phthalazinyl)amino]-N-phenylbenzamide has also been shown to modulate glutamate neurotransmission, which is implicated in the pathophysiology of various neurological disorders.
Biochemical and Physiological Effects:
4-[(4-methyl-1-phthalazinyl)amino]-N-phenylbenzamide has been shown to increase dopamine and serotonin release in various brain regions, including the prefrontal cortex, striatum, and hippocampus. This effect is mediated by TAAR1 activation, which leads to the modulation of neurotransmitter release via presynaptic mechanisms. 4-[(4-methyl-1-phthalazinyl)amino]-N-phenylbenzamide has also been shown to increase glutamate release in the prefrontal cortex, which may contribute to its potential neuroprotective effects.

Avantages Et Limitations Des Expériences En Laboratoire

4-[(4-methyl-1-phthalazinyl)amino]-N-phenylbenzamide has several advantages for lab experiments, including its high selectivity for TAAR1 and its ability to modulate neurotransmitter systems implicated in various neurological and psychiatric disorders. However, 4-[(4-methyl-1-phthalazinyl)amino]-N-phenylbenzamide has some limitations, including its potential toxicity and the need for further studies to elucidate its long-term effects.

Orientations Futures

For research on 4-[(4-methyl-1-phthalazinyl)amino]-N-phenylbenzamide include the development of more selective TAAR1 activators, the investigation of its potential therapeutic applications in various neurological and psychiatric disorders, and the elucidation of its long-term effects on neurotransmitter systems. Additionally, the development of novel drug delivery systems for 4-[(4-methyl-1-phthalazinyl)amino]-N-phenylbenzamide may enhance its therapeutic potential and reduce potential toxicity.

Méthodes De Synthèse

The synthesis of 4-[(4-methyl-1-phthalazinyl)amino]-N-phenylbenzamide involves the reaction of 4-methylphthalhydrazide with N-phenylbenzamide in the presence of a catalyst. The resulting product is purified using column chromatography to obtain 4-[(4-methyl-1-phthalazinyl)amino]-N-phenylbenzamide in high yield and purity.

Applications De Recherche Scientifique

4-[(4-methyl-1-phthalazinyl)amino]-N-phenylbenzamide has been studied for its potential therapeutic applications in various neurological and psychiatric disorders, including schizophrenia, depression, and addiction. TAAR1 activation by 4-[(4-methyl-1-phthalazinyl)amino]-N-phenylbenzamide has been shown to modulate dopamine and serotonin neurotransmission, which are implicated in the pathophysiology of these disorders. 4-[(4-methyl-1-phthalazinyl)amino]-N-phenylbenzamide has also been studied for its potential neuroprotective effects in models of neurodegenerative diseases.

Propriétés

IUPAC Name

4-[(4-methylphthalazin-1-yl)amino]-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O/c1-15-19-9-5-6-10-20(19)21(26-25-15)23-18-13-11-16(12-14-18)22(27)24-17-7-3-2-4-8-17/h2-14H,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWCLTRZYFVPTER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C2=CC=CC=C12)NC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.